

# Application of Sofinicline Benzenesulfonate in Neuroimaging Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sofinicline Benzenesulfonate

Cat. No.: B1248886

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## Introduction

Sofinicline (ABT-894), a potent and selective agonist for the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor (nAChR), has been investigated for its therapeutic potential in neurological and psychiatric disorders.[1] Its high affinity and selectivity for a key nAChR subtype make it an excellent candidate for development as a radioligand for in vivo neuroimaging with Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This document provides detailed application notes and protocols for the hypothetical use of radiolabeled **Sofinicline Benzenesulfonate** in neuroimaging studies to quantify and understand the distribution and function of  $\alpha 4\beta 2$  nAChRs in the brain.

## Rationale for Use in Neuroimaging

The  $\alpha 4\beta 2$  nAChR is the most abundant nicotinic receptor subtype in the human brain and is implicated in a variety of physiological processes, including cognition, learning, memory, and reward. Alterations in the density and function of these receptors have been associated with several central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Therefore, a selective radioligand for  $\alpha 4\beta 2$  nAChRs, such as a radiolabeled form of Sofinicline, would be a valuable tool for:

- Disease Diagnosis and Progression: Quantifying changes in  $\alpha 4\beta 2$  nAChR density in various patient populations.
- Pharmacodynamic Studies: Assessing the target engagement and receptor occupancy of novel therapeutics targeting nAChRs.
- Translational Research: Bridging the gap between preclinical animal models and human clinical trials.

## Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of Sofinicline as a neuroimaging agent, with comparative data from the established  $\alpha 4\beta 2$  nAChR radioligand, [ $^{18}\text{F}$ ]Nifene.

Table 1: In Vitro Binding Affinities (Ki) of Sofinicline and Reference Compounds

Compound	$\alpha 4\beta 2^*$ nAChR (Ki, nM)	$\alpha 6\beta 2^*$ nAChR (Ki, nM)	$\alpha 3\beta 4$ -nAChR Selectivity (fold vs $\alpha 4\beta 2$ )	$\alpha 7$ -nAChR Selectivity (fold vs $\alpha 4\beta 2$ )
Sofinicline (ABT-894)	1.3[2]	1.9[2]	25[3]	46[3]
[ $^{18}\text{F}$ ]Nifene	0.83[4]	N/A	N/A	>200[4]
Varenicline	N/A	N/A	Favorable to Sofinicline[3]	Favorable to Sofinicline[3]
Nicotine	N/A	N/A	N/A	N/A

Data for Sofinicline derived from competitive binding assays using  $^{125}\text{I}$ -epibatidine and  $^{125}\text{I}$ - $\alpha$ -conotoxinMII.[2] Selectivity data for Sofinicline is based on in vitro efficacy tests.[3]

Table 2: Test-Retest Variability of  $\alpha 4\beta 2$  nAChR PET Imaging with [ $^{18}\text{F}$ ]Nifene in Humans

Brain Region	Test-Retest Variability (TRV, %)	Intraclass Correlation Coefficient (ICC)
Thalamus	0 - 7[5]	0.2 - 0.9[5]
Striatum	0 - 7[5]	0.2 - 0.9[5]
Frontal Cortex	0 - 7[5]	0.2 - 0.9[5]
Cerebellum	0 - 7[5]	0.2 - 0.9[5]

Distribution Volume Ratios (DVR) ranged from 1.3 to 2.5 across brain regions.[5]

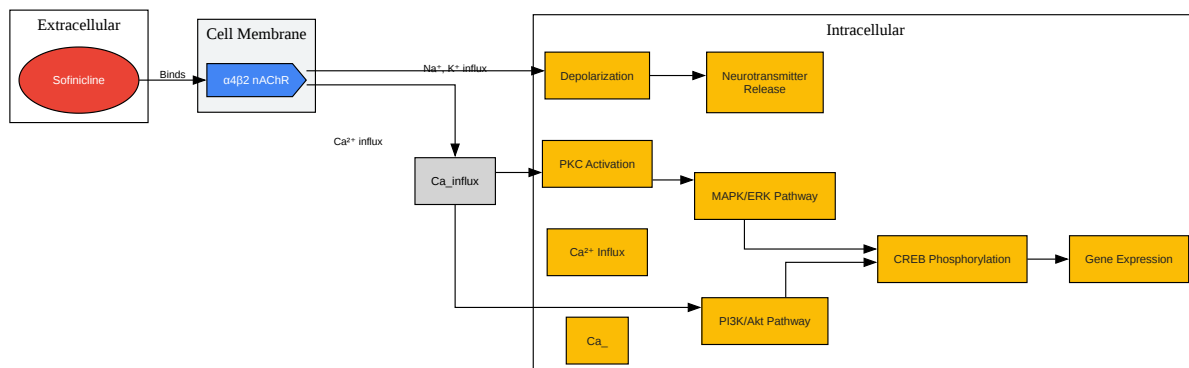
Table 3: Radiation Dosimetry for  $\alpha 4\beta 2$  Nicotinic Receptor PET Ligands

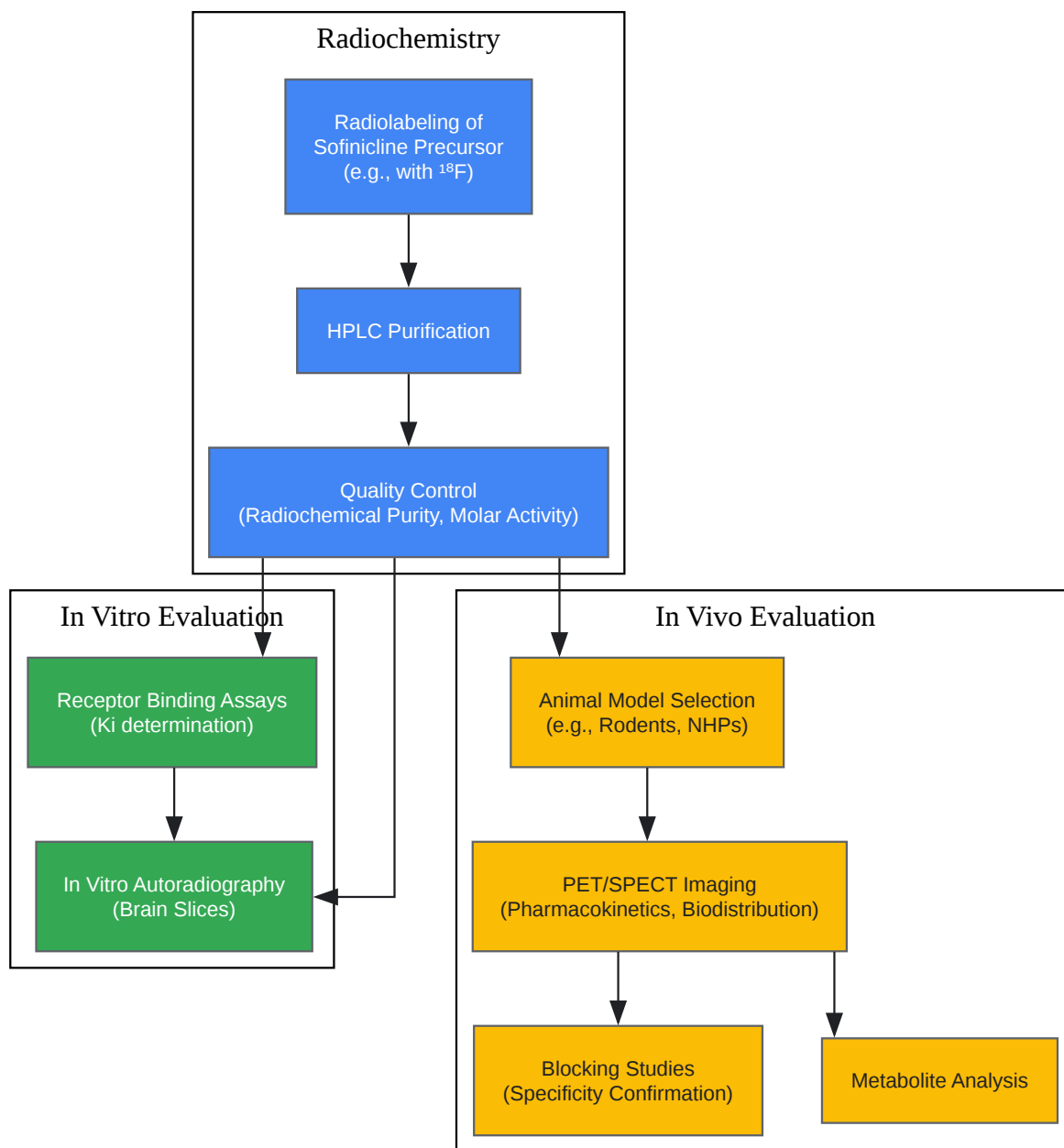
Radioligand	Species	Effective Dose (mSv/MBq)	Critical Organ	Organ Dose (mSv/MBq)
[ <sup>18</sup> F]AZAN	Mouse	~0.03[6]	Urinary Bladder	~0.2[6]
Human	~0.014[6]	Urinary Bladder	~0.023[6]	
(+)-[ <sup>18</sup> F]flubatine	Mouse	0.0121[7]	Kidneys	0.0475[7]
Piglet	0.0143[7]	Urinary Bladder	0.0717[7]	
Human	0.0230[7]	N/A	N/A	

## Signaling Pathways and Experimental Workflows

### Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of  $\alpha 4\beta 2$  nAChRs by an agonist like Sofinicline leads to the opening of a non-selective cation channel, resulting in depolarization of the neuron. This initial event triggers a cascade of downstream signaling pathways that can influence neuronal excitability, neurotransmitter release, and gene expression.





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